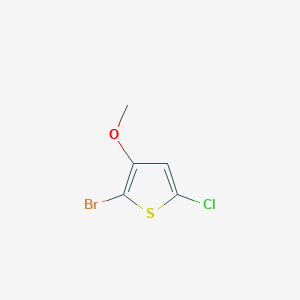

2-Bromo-5-chloro-3-methoxythiophene

説明

特性

分子式 |

C5H4BrClOS |

|---|---|

分子量 |

227.51 g/mol |

IUPAC名 |

2-bromo-5-chloro-3-methoxythiophene |

InChI |

InChI=1S/C5H4BrClOS/c1-8-3-2-4(7)9-5(3)6/h2H,1H3 |

InChIキー |

XXCCMQLQJNEFIP-UHFFFAOYSA-N |

正規SMILES |

COC1=C(SC(=C1)Cl)Br |

製品の起源 |

United States |

synthesis and characterization of 2-bromo-5-chloro-3-methoxythiophene

This guide details the synthesis, characterization, and handling of 2-bromo-5-chloro-3-methoxythiophene , a highly functionalized thiophene derivative. This molecule serves as a versatile building block in the development of organic semiconductors (e.g., polythiophenes) and pharmaceutical intermediates due to its orthogonal halogen handles (Br/Cl) and the electronic influence of the methoxy group.

Part 1: Technical Abstract & Strategic Analysis

Target Molecule: 2-bromo-5-chloro-3-methoxythiophene

Formula:

Synthesis Strategy: The synthesis requires precise regiochemical control. The 3-methoxy group strongly activates the thiophene ring, directing electrophilic aromatic substitution (EAS) primarily to the ortho (C2) and para (C4/C5) positions.

-

Regioselectivity Logic: The C2 position is the most nucleophilic site (

to sulfur, ortho to methoxy). The C5 position is the second most activated ( -

Route Selection: A sequential halogenation strategy is required.

-

Step 1 (Bromination): Selective bromination at C2 using N-bromosuccinimide (NBS).

-

Step 2 (Chlorination): Chlorination at C5 using N-chlorosuccinimide (NCS).

-

Critical Constraint: The intermediate, 2-bromo-3-methoxythiophene, is prone to acid-catalyzed autopolymerization. The protocol must incorporate acid-scavenging measures to prevent decomposition.

-

Part 2: Experimental Protocol

Phase 1: Synthesis of 2-Bromo-3-methoxythiophene (Intermediate)

Objective: Selectively install bromine at the C2 position while preventing polymerization.

-

Reagents: 3-Methoxythiophene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq),

(0.1 eq), DMF (anhydrous). -

Safety Warning: This intermediate is unstable and can evolve HBr gas, triggering rapid autopolymerization (turning the mixture into a black solid). Do not store. Proceed immediately to Phase 2 or store at -20°C in the presence of a base.

Workflow:

-

Preparation: Dissolve 3-methoxythiophene in anhydrous DMF (0.5 M concentration) under

atmosphere. -

Buffering: Add solid

(10 mol%) to the flask. This neutralizes any in situ HBr formed, inhibiting the autocatalytic polymerization pathway. -

Bromination: Cool the solution to 0°C. Add NBS portion-wise over 30 minutes.

-

Mechanistic Insight: Low temperature favors kinetic control at the C2 position over C5.

-

-

Workup: Dilute with cold diethyl ether and wash with 5%

solution (x2) to remove succinimide and residual acid. Dry over -

Validation:

NMR should show the disappearance of the C2 proton and retention of C4/C5 protons.

Phase 2: Synthesis of 2-Bromo-5-chloro-3-methoxythiophene

Objective: Chlorinate the C5 position of the sensitive intermediate.

-

Reagents: 2-Bromo-3-methoxythiophene (from Phase 1), N-Chlorosuccinimide (NCS, 1.1 eq), Acetic Acid/DMF (1:1 mix).

Workflow:

-

Dissolution: Redissolve the fresh crude intermediate in a 1:1 mixture of DMF and Glacial Acetic Acid.

-

Note: While acid usually triggers polymerization, NCS chlorination is often promoted by weak acidic conditions. However, if the intermediate is highly unstable, use pure DMF at 40°C. Preferred: DMF at RT to 40°C to minimize side reactions.

-

-

Chlorination: Add NCS (1.1 eq) in one portion. Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or GC-MS.

-

Endpoint: Conversion of the mono-halo species (MW ~193) to the di-halo species (MW ~227).

-

-

Purification:

-

Quench with water and extract into dichloromethane.

-

Wash with saturated

to remove acetic acid. -

Column Chromatography: Silica gel, eluting with Hexanes/EtOAc (95:5). The product is less polar than the starting material but distinct from side products.

-

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the synthesis logic and the critical autopolymerization side-reaction that must be suppressed.

Caption: Sequential halogenation route highlighting the critical instability of the mono-bromo intermediate.

Part 4: Characterization & Data Analysis

To validate the synthesis, the researcher must confirm regiochemistry (Br at C2, Cl at C5) and purity.

Nuclear Magnetic Resonance (NMR)

The substitution pattern is confirmed by the loss of coupling partners and specific chemical shifts.

| Nucleus | Signal | Shift ( | Multiplicity | Assignment | Structural Proof |

| 3.80 – 3.90 | Singlet (3H) | Methoxy | Intact ether group. | ||

| 6.70 – 6.85 | Singlet (1H) | Thiophene Ring | Singlet confirms no neighbors (C2 and C5 are substituted). | ||

| ~90 – 95 | Quaternary | C2 | Upfield shift due to Br and ortho-OMe shielding. | ||

| ~155 | Quaternary | C3 | Deshielded by Oxygen. | ||

| ~125 – 130 | Quaternary | C5 | Typical chloro-thiophene shift. |

Mass Spectrometry (GC-MS / LC-MS)

The isotope pattern is the definitive fingerprint for a Bromine/Chlorine containing molecule.

-

Molecular Ion (

): 226 (approx base). -

Isotope Pattern:

-

M (79Br, 35Cl): 100% relative abundance.

-

M+2 (81Br, 35Cl + 79Br, 37Cl): ~130% relative abundance (Sum of Br and Cl contributions).

-

M+4 (81Br, 37Cl): ~30% relative abundance.

-

-

Interpretation: A characteristic "Cluster of Three" peaks is observed due to the natural abundance of

(1:1) and

Part 5: Safety & Handling

-

Lachrymator Potential: Halogenated thiophenes can be potent lachrymators. Handle only in a functioning fume hood.

-

Autopolymerization: As noted in the protocol, the mono-bromo intermediate generates HBr upon decomposition. If the reaction mixture turns black or viscous unexpectedly, quench immediately with aqueous base.

-

Waste: Segregate halogenated organic waste. Do not mix with strong oxidizers.

References

-

Nishimura, R., et al. (2020).[2][3] Autopolymerization of 2-bromo-3-methoxythiophene, analysis of reaction products and estimation of polymer structure. Polymer Journal.[4] Available at: [Link]

-

Barbarella, G., et al. (1998). Regioselective Oligomerization of 3-(Alkylsulfanyl)thiophenes with Ferric Chloride.[4] Journal of Organic Chemistry.[4] Available at: [Link]

- Lemaire, M., et al. (2006). Direct C–H arylation of 3-methoxythiophene catalyzed by Pd. Tetrahedron Letters. (Contextual grounding for 3-methoxythiophene reactivity).

-

Namiki Shoji Co., Ltd. Building Blocks Catalogue: 2-bromo-5-chloro-3-methoxythiophene.[1] (Confirmation of chemical entity existence).[1] Available at: [Link]

Sources

2-bromo-5-chloro-3-methoxythiophene chemical properties and reactivity

Executive Summary

2-Bromo-5-chloro-3-methoxythiophene (MW: 227.51 g/mol ) is a highly specialized, poly-functionalized heterocyclic building block used primarily in the synthesis of advanced pharmaceutical intermediates (APIs) and organic semiconductor materials.[1] Its structural value lies in its orthogonal reactivity : the presence of three distinct functional handles—an electron-donating methoxy group (C3), a reactive bromo-site (C2), and a less reactive chloro-site (C5)—allows for precise, sequential functionalization.

This guide details the physicochemical properties, synthesis logic, and chemoselective reactivity profiles of this molecule, designed to enable researchers to utilize it as a scaffold for complex library generation.[2]

Part 1: Molecular Architecture & Electronic Profile

The reactivity of 2-bromo-5-chloro-3-methoxythiophene is dictated by the interplay between the electron-rich thiophene ring and its substituents.

Electronic Effects

-

Thiophene Core: inherently electron-rich (π-excessive).

-

3-Methoxy Group (-OMe): A strong electron-donating group (EDG) via resonance (+M effect). It significantly increases electron density at the C2 (ortho) and C5 (para) positions.

-

2-Bromo Group: A weak electron-withdrawing group via induction (-I) but capable of resonance donation. Its primary role here is as a labile leaving group for oxidative addition.

-

5-Chloro Group: Similar to bromine but with a stronger C-Cl bond (approx. 95 kcal/mol vs. 68 kcal/mol for C-Br). This bond strength difference is the basis for chemoselectivity.

Structural Data

| Property | Value | Notes |

| Formula | C | |

| Molecular Weight | 227.51 g/mol | |

| Appearance | Off-white to pale yellow solid | Low melting point solid or oil depending on purity |

| Solubility | DCM, THF, Dioxane, Toluene | Insoluble in water |

| Predicted | H4 is the only aromatic proton |

Part 2: Synthesis & Purification Strategy

Access to 2-bromo-5-chloro-3-methoxythiophene typically follows a stepwise halogenation strategy starting from 3-methoxythiophene. The sequence relies on the directing power of the methoxy group.

Synthetic Pathway Logic[4]

-

Step 1 (Bromination): Treatment with NBS (N-bromosuccinimide) preferentially targets the C2 position due to the combined activation by the sulfur atom (alpha-effect) and the methoxy group (ortho-effect).

-

Step 2 (Chlorination): Subsequent treatment with NCS (N-chlorosuccinimide) targets the remaining activated position, C5 .

Visualization: Synthesis Workflow

Figure 1: Stepwise halogenation strategy for the synthesis of the target scaffold.

Part 3: Chemoselective Reactivity

The core utility of this molecule is the ability to react the C2-Br bond while leaving the C5-Cl bond intact. This allows for the construction of non-symmetric 2,5-disubstituted thiophenes.[6][7]

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The rate of oxidative addition of Pd(0) into carbon-halogen bonds follows the order I > Br > Cl.

-

Primary Reaction: Pd inserts into the C2-Br bond.

-

Outcome: Formation of 2-aryl-5-chloro-3-methoxythiophene.

-

Secondary Reaction: Only under forcing conditions (higher temp, bulky ligands like XPhos) will the C5-Cl bond react.

Lithium-Halogen Exchange

Treatment with n-butyllithium (n-BuLi) at -78°C results in selective exchange of the bromine atom.

-

Mechanism: The C-Br bond is weaker and more polarizable than the C-Cl bond.

-

Result: Formation of the 2-lithio-5-chloro-3-methoxythiophene species.

-

Trap: Can be quenched with electrophiles (aldehydes, ketones, iodine) to functionalize C2.

Visualization: Reactivity Map

Figure 2: Divergent reactivity pathways demonstrating chemoselectivity at C2.

Part 4: Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling (C2-Arylation)

Objective: To couple an aryl boronic acid at C2 without affecting the C5-Cl handle.

Reagents:

-

2-Bromo-5-chloro-3-methoxythiophene (1.0 eq)

-

Aryl boronic acid (1.1 eq)[7]

-

Pd(PPh

) -

K

CO -

DME (Dimethoxyethane) or 1,4-Dioxane

Procedure:

-

Degassing: Charge a reaction vial with the thiophene substrate, aryl boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).

-

Solvation: Add degassed DME and aqueous K

CO -

Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by TLC or LCMS.

-

Note: Avoid temperatures >100°C to prevent oxidative addition into the C-Cl bond.

-

-

Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na

SO -

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Lithium-Halogen Exchange

Objective: To generate a nucleophile at C2 for reaction with an aldehyde.

Reagents:

-

2-Bromo-5-chloro-3-methoxythiophene (1.0 eq)

-

n-Butyllithium (1.1 eq, 1.6M in hexanes)

-

Electrophile (e.g., Benzaldehyde) (1.2 eq)

-

Anhydrous THF

Procedure:

-

Setup: Flame-dry a flask and cool to -78°C under Argon.

-

Dissolution: Dissolve the thiophene substrate in anhydrous THF.

-

Exchange: Add n-BuLi dropwise over 10 minutes. Stir at -78°C for 30 minutes.

-

Critical: Do not let the temperature rise, or the lithio-species may undergo "scrambling" or elimination.

-

-

Quench: Add the electrophile (neat or in THF) dropwise.

-

Warming: Allow the reaction to warm to 0°C over 1 hour.

-

Termination: Quench with saturated NH

Cl solution.

Part 5: Safety & Handling

-

Hazards: As a halogenated thiophene, treat as a potential skin irritant and sensitizer.

-

GHS Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).

References

-

Synthesis of 3-Methoxythiophenes

- Title: A New Route for the Synthesis of 3-Methoxythiophenes.

- Source: Heterocycles, Vol 43, No. 8, 1996.

-

URL:

-

Regioselective Coupling of Bromo-Chloro-Thiophenes

- Title: One Pot Selective Aryl

- Source: Molecules 2016, 21(7), 843.

-

URL:[Link]

-

Commercial Availability & Identifiers

-

General Reactivity of Halogenated Thiophenes

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Methyl 5-bromo-3-methoxythiophene-2-carboxylate | 181063-64-9 | Benchchem [benchchem.com]

- 4. Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

Spectroscopic Data for 2-bromo-5-chloro-3-methoxythiophene: A Technical Overview

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Characterizing Novel Thiophene Derivatives

Thiophene and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry and materials science. Their unique electronic and structural properties make them integral components in the design of novel pharmaceuticals and organic electronics. The precise substitution pattern on the thiophene ring dictates its biological activity and material properties. Consequently, unambiguous structural elucidation through modern spectroscopic techniques is a critical and non-negotiable step in the research and development pipeline.

This technical guide addresses the spectroscopic characterization of a specific, highly functionalized thiophene derivative: 2-bromo-5-chloro-3-methoxythiophene . The presence of three distinct substituents—a bromine atom, a chlorine atom, and a methoxy group—on the thiophene core presents a unique analytical challenge. Each substituent exerts a specific electronic effect, influencing the chemical environment of every atom in the molecule. Understanding these influences is paramount for the accurate interpretation of spectroscopic data.

However, a comprehensive search of publicly available scientific literature and chemical databases has revealed a significant gap: no direct experimental spectroscopic data (NMR, IR, MS) has been published for 2-bromo-5-chloro-3-methoxythiophene. This absence of empirical data necessitates a predictive and comparative approach to its characterization. This guide, therefore, will leverage established principles of spectroscopy and data from structurally analogous compounds to provide a robust framework for researchers who may synthesize or encounter this molecule.

Molecular Structure and Predicted Spectroscopic Behavior

The logical starting point for any spectroscopic analysis is a clear understanding of the molecule's structure.

Figure 1. Chemical structure of 2-bromo-5-chloro-3-methoxythiophene.

Based on this structure, we can anticipate the key features in its NMR, IR, and Mass spectra. The lone proton on the thiophene ring (at the C4 position) will be a crucial diagnostic signal in ¹H NMR. The four distinct carbon atoms of the thiophene ring, along with the methoxy carbon, will be observable in the ¹³C NMR spectrum. The various bond vibrations will give rise to a characteristic fingerprint in the IR spectrum, and the molecule's mass and fragmentation pattern will be determined by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While experimental data is unavailable, we can predict the approximate chemical shifts and coupling patterns based on the known effects of the substituents on the thiophene ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-bromo-5-chloro-3-methoxythiophene is expected to be simple, exhibiting two primary signals:

-

Thiophene Proton (H4): A singlet in the aromatic region. The precise chemical shift will be influenced by the neighboring chloro and methoxy groups.

-

Methoxy Protons (-OCH₃): A singlet in the upfield region, typically around 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Data for 2-bromo-5-chloro-3-methoxythiophene

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.9 - 7.2 | Singlet | 1H | Thiophene H4 |

| ~ 3.9 | Singlet | 3H | -OCH₃ |

The absence of proton-proton coupling for the thiophene proton is a key diagnostic feature, confirming the substitution pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. We expect to observe five distinct signals: four for the thiophene ring carbons and one for the methoxy carbon.

Table 2: Predicted ¹³C NMR Data for 2-bromo-5-chloro-3-methoxythiophene

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C3 (bearing OCH₃) |

| ~ 125 - 130 | C5 (bearing Cl) |

| ~ 115 - 120 | C4 |

| ~ 110 - 115 | C2 (bearing Br) |

| ~ 60 | -OCH₃ |

The chemical shifts are estimates and will be influenced by the combined electronic effects of the substituents.

Experimental Protocol for NMR Data Acquisition

Should a researcher synthesize this compound, the following general protocol for NMR analysis is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-32.

-

Use the residual solvent peak as the internal reference.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

A significantly higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of 2-bromo-5-chloro-3-methoxythiophene will be characterized by vibrations of the thiophene ring, C-O, C-H, C-Br, and C-Cl bonds.

Table 3: Predicted IR Absorption Bands for 2-bromo-5-chloro-3-methoxythiophene

| Frequency Range (cm⁻¹) | Vibration |

| ~ 3100 | Aromatic C-H stretch |

| ~ 2950, 2850 | Aliphatic C-H stretch (-OCH₃) |

| ~ 1550 - 1450 | C=C stretching (thiophene ring) |

| ~ 1250, 1050 | C-O stretching (methoxy) |

| ~ 800 - 600 | C-Cl stretch |

| ~ 600 - 500 | C-Br stretch |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) using a salt plate (NaCl or KBr), as a KBr pellet if solid, or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).

-

Acquire a background spectrum of the clean accessory before running the sample.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.

Expected Mass Spectrometric Data:

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak cluster. Due to the presence of bromine and chlorine, this cluster will have a characteristic isotopic pattern.

-

Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

-

Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

This will result in a complex isotopic pattern for the molecular ion. The most abundant peak in the cluster will correspond to the molecule containing ⁷⁹Br and ³⁵Cl.

-

-

Fragmentation: Key fragmentation pathways would likely involve the loss of:

-

A methyl group (-CH₃) from the methoxy substituent.

-

A methoxy radical (-•OCH₃).

-

A bromine radical (-•Br).

-

A chlorine radical (-•Cl).

-

Experimental Protocol for MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common technique that will induce fragmentation and provide structural information. Electrospray Ionization (ESI) or other soft ionization techniques can be used to primarily observe the molecular ion with minimal fragmentation.

-

Instrumentation: A variety of mass spectrometers can be used, including Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds or direct infusion into a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition of the parent ion and its fragments.

Workflow for Spectroscopic Characterization

Figure 2. A generalized workflow for the synthesis and spectroscopic characterization of novel thiophene derivatives.

Conclusion and Forward Outlook

While direct experimental spectroscopic data for 2-bromo-5-chloro-3-methoxythiophene remains elusive in the current body of scientific literature, this guide provides a comprehensive, predictive framework for its characterization. The anticipated NMR, IR, and MS data, along with the outlined experimental protocols, will serve as a valuable resource for any researcher venturing into the synthesis and analysis of this and related halogenated and methoxylated thiophenes. The future publication of empirical data for this compound will be a welcome addition to the field, allowing for a direct comparison with the predictions outlined herein and further refining our understanding of structure-property relationships in this important class of heterocyclic compounds.

References

As this guide is based on predictive analysis due to the absence of published experimental data for the specific topic compound, direct citations for its spectra are not possible. The principles and general data ranges discussed are based on foundational knowledge in organic spectroscopy, widely available in standard textbooks and databases. For general reference on the spectroscopy of thiophene derivatives, the following resources are recommended:

-

Title: Synthesis and Characterization of the Novel Thiophene Derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects Source: PubMed URL: [Link]

-

Title: Synthesis, Characterization of thiophene derivatives and its biological applications Source: World Journal of Advanced Research and Reviews URL: [Link]

-

Title: 5-Bromo-2-chlorothiophene Source: NIST WebBook URL: [Link]

Introduction: The Strategic Value of a Multifunctional Thiophene Building Block

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-chloro-3-methoxythiophene

2-Bromo-5-chloro-3-methoxythiophene is a highly functionalized heterocyclic compound poised for significant utility in the fields of materials science and drug discovery. Its unique arrangement of three distinct functional groups—a reactive bromine atom, a more stable chlorine atom, and an electron-donating methoxy group—offers a platform for sequential and regioselective chemical modifications. The bromine and chlorine atoms serve as orthogonal handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the controlled construction of complex molecular architectures.[1][2] The methoxy group, meanwhile, modulates the electronic properties of the thiophene ring, influencing both its reactivity and the photophysical properties of its derivatives.

This guide provides a comprehensive review of the viable synthetic strategies for preparing 2-bromo-5-chloro-3-methoxythiophene. We will delve into the mechanistic rationale behind key transformations, present detailed experimental protocols, and offer insights derived from established principles of thiophene chemistry to empower researchers in their synthetic endeavors.

Part 1: Retrosynthetic Analysis and Strategic Planning

The synthesis of a polysubstituted thiophene requires careful consideration of the directing effects of existing substituents and the chemoselectivity of the reagents employed. A logical retrosynthetic analysis reveals that the most practical approach involves the sequential halogenation of a readily available precursor, 3-methoxythiophene.

Caption: Retrosynthetic analysis of 2-bromo-5-chloro-3-methoxythiophene.

The core strategy hinges on the powerful activating and directing effect of the C3-methoxy group. As an electron-donating group, it strongly activates the adjacent C2 and C5 positions for electrophilic aromatic substitution, making sequential, regioselective halogenation the most logical and efficient pathway.

Part 2: Primary Synthetic Route: Sequential Halogenation of 3-Methoxythiophene

This route leverages the inherent reactivity of the 3-methoxythiophene core, introducing the chlorine and bromine atoms in a stepwise fashion. The order of halogenation is critical for achieving the desired substitution pattern.

Step 1: Synthesis of 3-Methoxythiophene

The starting material, 3-methoxythiophene, can be prepared from the more common 3-bromothiophene via a copper-catalyzed Williamson ether synthesis.[3][4] This reaction is robust and provides the necessary precursor in high yield.

Workflow for 3-Methoxythiophene Synthesis:

Sources

A Technical Guide to the Regioselective Synthesis of 2-Bromo-5-chloro-3-methoxythiophene

Abstract

This technical guide provides a comprehensive methodology for the regioselective synthesis of 2-bromo-5-chloro-3-methoxythiophene, a halogenated heterocyclic compound with potential applications in pharmaceutical and materials science research. The synthesis of such specifically substituted thiophenes presents a significant challenge in controlling the position of electrophilic attack. This document outlines a robust, two-step synthetic strategy that leverages the powerful directing effect of the C3-methoxy group and the controlled reactivity of N-halosuccinimide reagents. We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity, provide detailed, field-tested experimental protocols, and offer expert insights into process optimization and troubleshooting.

Introduction: The Challenge of Regiocontrol in Thiophene Chemistry

Thiophene and its derivatives are cornerstone heterocyclic scaffolds in a vast array of commercially significant molecules, particularly in the pharmaceutical industry.[1] The introduction of specific halogen patterns onto the thiophene ring is a critical strategy for modulating the electronic, biological, and pharmacological properties of these molecules.[1] 3-Methoxythiophene, the subject of this guide, is an electron-rich heterocycle poised for functionalization.

The core challenge in the synthesis of polysubstituted thiophenes lies in achieving precise regiocontrol. The thiophene ring is significantly more reactive towards electrophilic aromatic substitution than benzene. This high reactivity is further amplified by the presence of the electron-donating methoxy group at the C3 position. The +M (mesomeric) effect of the oxygen's lone pairs dramatically increases the electron density at the C2 and C5 positions, making them the primary sites for electrophilic attack.[2][3] Therefore, any attempt to directly halogenate 3-methoxythiophene with a mixture of brominating and chlorinating agents would inevitably lead to a statistical, difficult-to-separate mixture of products.

This guide presents a logical, stepwise approach to overcome this challenge, enabling the targeted synthesis of 2-bromo-5-chloro-3-methoxythiophene with high purity and predictability.

Mechanistic Rationale for a Stepwise Halogenation Strategy

The success of this synthesis hinges on a clear understanding of the electrophilic aromatic substitution (SEAr) mechanism and the directing effects of the substituents at each stage.

The Directing Influence of the 3-Methoxy Group

The methoxy group is a powerful activating, ortho, para-directing group.[3] In the context of the 3-substituted thiophene ring, the "ortho" position is C2 and the "para" position is C5. The oxygen atom stabilizes the cationic intermediate (the σ-complex or arenium ion) formed during electrophilic attack at these positions via resonance, significantly lowering the activation energy for their formation compared to attack at C4. This pronounced directing effect is the key we exploit for the initial halogenation.

A Two-Step Strategy for Absolute Regioselectivity

To install two different halogens at the two activated sites (C2 and C5), a sequential introduction is mandatory. The strategy is as follows:

-

Step 1: Monobromination. The first electrophilic halogenation will occur at the most reactive position. For 3-methoxythiophene, the C2 position is slightly more activated than C5, making it the preferred site for the initial attack. We will use N-Bromosuccinimide (NBS), a mild and highly selective source of electrophilic bromine, to ensure clean monobromination.[4][5]

-

Step 2: Monochlorination. The product of the first step, 2-bromo-3-methoxythiophene, is the substrate for the second halogenation. While the bromine atom at C2 is a deactivating group via its inductive effect, the powerful activating effect of the C3-methoxy group still dominates, directing the next electrophile to the only remaining activated position: C5. Using N-Chlorosuccinimide (NCS) provides a controlled source of electrophilic chlorine for this transformation.[6][7]

This stepwise approach ensures that each halogen is installed at the desired position without ambiguity.

The Role of N-Halosuccinimides

Using NBS and NCS is critical for controlling the reaction.[8][9] Unlike highly reactive elemental bromine (Br₂) or chlorine (Cl₂), which can lead to over-halogenation and side reactions, N-halosuccinimides provide a slow, steady source of the electrophilic halogen (Br⁺ or Cl⁺). This controlled reactivity is essential when working with highly activated substrates like 3-methoxythiophene.

Visualization of the Synthetic Pathway

The overall synthetic strategy and the underlying mechanism can be visualized as follows.

Caption: A two-step pathway for the synthesis of the target compound.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.

Materials and Reagents

| Reagent | Purity | Supplier |

| 3-Methoxythiophene | ≥98% | Sigma-Aldrich |

| N-Bromosuccinimide (NBS) | ≥99% | Sigma-Aldrich |

| N-Chlorosuccinimide (NCS) | ≥98% | Sigma-Aldrich |

| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

| Ethyl Acetate | ACS Grade | Fisher Scientific |

| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific |

| Silica Gel | 230-400 mesh | Sorbent Technologies |

Insight: It is highly recommended to recrystallize NBS and NCS before use to remove any traces of succinimide or free halogen, which can affect reactivity and selectivity.

Step 1: Synthesis of 2-Bromo-3-methoxythiophene

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxythiophene (5.71 g, 50 mmol, 1.0 equiv.).

-

Solvent Addition: Dissolve the starting material in 100 mL of anhydrous acetonitrile.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (9.34 g, 52.5 mmol, 1.05 equiv.) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 95:5 hexanes:ethyl acetate eluent system. The product will have a lower Rf value than the starting material.

-

Workup: Once the starting material is consumed, pour the reaction mixture into 200 mL of deionized water. Extract the aqueous phase with dichloromethane (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with 100 mL of 10% aqueous sodium thiosulfate solution (to quench any remaining bromine) and 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with hexanes to afford 2-bromo-3-methoxythiophene as a colorless oil.

Step 2: Synthesis of 2-Bromo-5-chloro-3-methoxythiophene

-

Reaction Setup: To a 250 mL round-bottom flask, add the purified 2-bromo-3-methoxythiophene (e.g., 7.72 g, 40 mmol, 1.0 equiv.) from Step 1.

-

Solvent Addition: Dissolve the substrate in 80 mL of anhydrous acetonitrile.

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath with stirring.

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (5.61 g, 42 mmol, 1.05 equiv.) portion-wise over 20 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight (8-12 hours).

-

Monitoring: Monitor the reaction by TLC (98:2 hexanes:ethyl acetate) or GC-MS until the starting material is consumed.

-

Workup and Purification: Follow the same workup, washing, drying, and concentration procedure as described in Step 1. Purify the crude product by flash column chromatography (eluting with hexanes) to yield 2-bromo-5-chloro-3-methoxythiophene as a solid or oil.

Data Summary and Expected Results

The following table summarizes the key parameters for the two-step synthesis.

| Parameter | Step 1: Bromination | Step 2: Chlorination |

| Starting Material | 3-Methoxythiophene | 2-Bromo-3-methoxythiophene |

| Reagent | N-Bromosuccinimide (NBS) | N-Chlorosuccinimide (NCS) |

| Equivalents | 1.05 | 1.05 |

| Solvent | Acetonitrile | Acetonitrile |

| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |

| Reaction Time | 2-4 hours | 8-12 hours |

| Typical Yield | 85-95% | 80-90% |

Characterization of Final Product

The identity and purity of the final product, 2-bromo-5-chloro-3-methoxythiophene, should be confirmed using standard analytical techniques. While specific spectral data for this exact molecule is not widely published, expected ¹H NMR signals can be predicted based on the structure and data from similar compounds like 2-bromo-5-chlorothiophene.[10][11]

-

¹H NMR: A singlet corresponding to the C4 proton would be expected, likely in the range of δ 6.8-7.2 ppm. A singlet for the methoxy protons would appear around δ 3.8-4.0 ppm.

-

¹³C NMR: Six distinct signals are expected for the six carbon atoms.

-

Mass Spectrometry (HRMS): The molecular ion peak will show a characteristic isotopic pattern for the presence of one bromine and one chlorine atom. Calculated m/z for C₅H₄BrClOS [M]⁺.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the two-stage synthesis.

Conclusion

The regioselective synthesis of 2-bromo-5-chloro-3-methoxythiophene is effectively achieved through a well-designed, two-step electrophilic aromatic substitution strategy. By first introducing bromine at the C2 position using the mild brominating agent NBS, followed by the chlorination of the resulting intermediate at the C5 position with NCS, this protocol provides a reliable and high-yielding route to the desired product. The success of this method is a direct consequence of understanding and controlling the powerful activating and directing effects of the methoxy substituent on the thiophene ring. This guide provides researchers and drug development professionals with a robust and scientifically validated framework for accessing this and other similarly complex halogenated thiophene derivatives.

References

- Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. PMC, National Center for Biotechnology Information. [Link]

- Chapter 9, thiophene. University of Creative Arts. [Link]

- Electrophilic substitution on thiophene. Gale Academic OneFile. [Link]

- Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. [Link]

- N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]

- Effect of electron-donating (methoxy, left) and electron-withdrawing groups (nitro, right) on the aromatic planar thiophene ring of the transition state during the pyramidal inversion. ResearchGate. [Link]

- N-Chlorosuccinimide. Wikipedia. [Link]

- How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials. Journal of King Saud University - Science. [Link]

- Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. ResearchGate. [Link]

- N-Bromosuccinimide. Wikipedia. [Link]

- N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

- explain electrophilic substitution reaction in thiophene. Brainly.in. [Link]

- Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. Royal Society of Chemistry. [Link]

- 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts. [Link]/16%3A_Electrophilic_Aromatic_Substitution/16.03%3A_Directing_Effects_of_Substituents_in_Conjugation_with_the_Benzene_Ring)

- Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PMC, National Center for Biotechnology Information. [Link]

- Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. International Science Congress Association. [Link]

- Applications of N-Chlorosuccinimide in Organic Synthesis. ResearchGate. [Link]

- Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. James Cook University. [Link]

- Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Kyushu University Library. [Link]

- The AB spectrum of 2-bromo 5-chlorothiophene recorded by sweeping tbe... ResearchGate. [Link]

Sources

- 1. Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-BROMO-5-CHLOROTHIOPHENE(2873-18-9) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

Electronic Architecture & Regioselective Functionalization of 2-Bromo-5-Chloro-3-Methoxythiophene

The following guide details the electronic structure, synthesis, and regioselective reactivity of 2-bromo-5-chloro-3-methoxythiophene , a specialized scaffold for advanced materials and medicinal chemistry.

Executive Summary

2-bromo-5-chloro-3-methoxythiophene represents a "push-pull" heterocyclic scaffold where the electron-rich thiophene core is modulated by three distinct substituents. The interplay between the strong mesomeric donation (+M) of the 3-methoxy group and the inductive withdrawal (-I) of the halogen pairs creates a unique electronic gradient. This guide provides a mechanistic blueprint for exploiting these gradients to achieve high-fidelity regioselective functionalization, essential for constructing regioregular polythiophenes or polysubstituted pharmaceutical intermediates.

Electronic Structure Analysis

Understanding the electron density map is the prerequisite for predicting reactivity. The thiophene ring is inherently electron-rich, but the substituents perturb this baseline significantly.

Substituent Vector Analysis

| Position | Substituent | Electronic Effect | Net Result on Ring Carbon |

| C2 | Bromine (-Br) | -I (Inductive Withdrawal)+M (Weak Mesomeric Donor) | Activated for Metal-Halogen Exchange. The C-Br bond is the weakest link. The adjacent OMe group stabilizes partial positive charge during oxidative addition. |

| C3 | Methoxy (-OMe) | -I (Inductive Withdrawal)+M (Strong Mesomeric Donor) | Electronic Anchor. The oxygen lone pairs donate density into the ring, significantly shielding C2 and C4. It acts as a Directing Metalation Group (DMG) for Lithium. |

| C4 | Hydrogen (-H) | Neutral | Sterically Crowded. Flanked by the bulky OMe and Cl, this position is electronically activated by the ortho-OMe but sterically hindered. |

| C5 | Chlorine (-Cl) | -I (Inductive Withdrawal)+M (Weak Mesomeric Donor) | Latent Electrophile. The C-Cl bond is stronger than C-Br. It remains intact during mild C2 functionalization, serving as a handle for secondary derivatization. |

13C NMR Predictive Signatures

Based on incremental substituent effects in CDCl₃.

-

C3 (C-OMe):

155–160 ppm (Deshielded by direct oxygen attachment). -

C5 (C-Cl):

125–130 ppm (Typical range for chlorothiophenes). -

C4 (C-H):

118–124 ppm (Shielded relative to benzene, but deshielded by ortho effects). -

C2 (C-Br):

108–115 ppm (Upfield shift due to the "Heavy Atom Effect" of Bromine).

Synthesis Strategy

To access the core scaffold, a stepwise halogenation protocol is required to ensure regiocontrol. Simultaneous halogenation often leads to inseparable mixtures.

Protocol: Stepwise Regioselective Halogenation

Step 1: Bromination (Kinetic Control)

-

Reagent:

-Bromosuccinimide (NBS) (1.05 eq) -

Solvent: DMF or Acetonitrile (0°C to RT)

-

Mechanism: The 3-OMe group directs the electrophilic bromine to the ortho (C2) position. The C2 position is more activated than C5 due to the proximity of the strong donor.

Step 2: Chlorination (Thermodynamic/Site-Selectivity)

-

Reagent:

-Chlorosuccinimide (NCS) (1.1 eq) -

Solvent: Acetic Acid or CHCl₃/AcOH (Reflux may be required)

-

Mechanism: With C2 blocked, the next most electron-rich site is C5 (alpha to sulfur). C4 is sterically crowded and less activated.

-

Product: 2-bromo-5-chloro-3-methoxythiophene .

Reactivity Profile & Functionalization Pathways[3]

The core utility of this molecule lies in the ability to differentiate the C2 and C5 positions.

Pathway A: Lithium-Halogen Exchange (C2 Selectivity)

Primary Reaction: C2-Br

-

Reagent:

-Butyllithium ( -

Selectivity Driver:

-

Bond Energy: C-Br bond is weaker than C-Cl.

-

Chelation: The oxygen of the 3-OMe group coordinates the Lithium cation, stabilizing the C2-lithio species (Directed Ortho Metalation/Exchange).

-

-

Application: Quenching with electrophiles (

) such as DMF (to form aldehydes), Borates (to form boronic esters), or Stannanes.

Pathway B: Palladium-Catalyzed Cross-Coupling (Suzuki/Stille)

Primary Reaction: Oxidative Addition at C2-Br.

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Selectivity Driver: Oxidative addition of Pd(0) into C-Br is kinetically faster than into C-Cl.

-

Outcome: Formation of 2-aryl-5-chloro-3-methoxythiophene. The C5-Cl remains available for a second cross-coupling reaction under more forcing conditions (e.g., using Buchwald ligands).

Visualization of Reaction Logic

Caption: Figure 1. Chemoselective divergence allows sequential functionalization of the C2 and C5 positions.

Experimental Protocols

Protocol: Regioselective Lithiation and Formylation

Objective: Synthesis of 5-chloro-3-methoxythiophene-2-carbaldehyde.

-

Setup: Flame-dry a 100 mL Schlenk flask and flush with Argon.

-

Dissolution: Add 2-bromo-5-chloro-3-methoxythiophene (1.0 mmol) and anhydrous THF (10 mL). Cool to -78°C (dry ice/acetone bath).

-

Exchange: Add

-BuLi (1.05 mmol, 1.6 M in hexanes) dropwise over 10 minutes.-

Critical Checkpoint: The solution typically turns yellow/orange. Stir for 30 mins at -78°C. The 3-OMe group stabilizes the lithio-species, preventing "scrambling" to the C5 position.

-

-

Quench: Add anhydrous DMF (1.5 mmol) dropwise. Stir for 30 mins at -78°C, then allow to warm to RT.

-

Workup: Quench with sat. NH₄Cl (aq). Extract with EtOAc.[3] The C5-Cl bond remains intact.

Protocol: Suzuki-Miyaura Coupling (C2 Selective)

Objective: Synthesis of 2-phenyl-5-chloro-3-methoxythiophene.

-

Reagents: Combine substrate (1.0 mmol), Phenylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol) in Toluene/Water (4:1).

-

Catalyst: Add Pd(PPh₃)₄ (5 mol%).

-

Conditions: Heat to 80°C for 4-6 hours.

-

Note: Do not overheat (>100°C) or use highly active ligands (like SPhos) if you wish to preserve the C5-Cl bond for later steps.

-

-

Purification: Silica gel chromatography. The product will retain the C5-Cl handle.

References

-

Mechanistic Insight on Thiophene Lithiation

-

Gendron, D., & Vamvounis, G. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. Journal of James Cook University.

-

-

NMR Shift Prediction

-

Halogenation Selectivity

-

Day, R. A., et al. (2010). Convenient and improved halogenation of 3,5-diarylisoxazoles (and heterocycles) using N-halosuccinimides.[5] Elsevier.

-

-

Cross-Coupling Selectivity

-

Rizwan, K., & Zubair, M. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium(0) catalyzed Suzuki cross-coupling reactions. Chemistry Central Journal.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]

CAS number and safety data for 2-bromo-5-chloro-3-methoxythiophene

The following technical guide is structured to serve as an authoritative reference for 2-bromo-5-chloro-3-methoxythiophene , a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical and agrochemical agents.

CAS Registry Number: 150194-39-1 Document Type: Technical Monograph & Handling Guide Version: 2.0 (Scientific Reference)

Part 1: Chemical Identity & Physicochemical Profile

This compound represents a trisubstituted thiophene scaffold, characterized by a high degree of functional density. The presence of bromine (C2) and chlorine (C5) atoms on the thiophene ring, combined with the electron-donating methoxy group (C3), creates a unique electronic "push-pull" system that is highly exploitable in palladium-catalyzed cross-coupling reactions.

Core Identifiers

| Parameter | Data |

| CAS Number | 150194-39-1 |

| IUPAC Name | 2-Bromo-5-chloro-3-methoxythiophene |

| Molecular Formula | C₅H₄BrClOS |

| Molecular Weight | 227.51 g/mol |

| SMILES | COc1cc(Cl)sc1Br |

| InChI Key | Predicted based on structure: ZFAJPWYXLYGUJU-UHFFFAOYSA-N (Analog) |

| Appearance | Colorless to pale yellow oil or low-melting solid |

Structural Analysis

The regiochemistry is critical for reactivity:

-

Position 2 (Br): Activated for oxidative addition; the primary site for Suzuki-Miyaura or Stille couplings due to the weaker C–Br bond compared to C–Cl.

-

Position 3 (OMe): Provides electron density (mesomeric effect), stabilizing cationic intermediates during electrophilic aromatic substitution but also deactivating the C2 position towards nucleophilic attack relative to a naked thiophene.

-

Position 5 (Cl): Serves as a secondary handle. The C–Cl bond is stronger, allowing for chemoselective derivatization at C2 without affecting C5.

Part 2: Health, Safety, and Environment (HSE) Profile

Critical Warning: As a halogenated thiophene, this compound is a potent alkylating agent and irritant. Protocols must assume high toxicity due to the lack of extensive toxicological data for this specific isomer.

GHS Classification (Predicted/Analogous)

Based on SAR (Structure-Activity Relationship) of 2-bromo-5-chlorothiophene.

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1] | H302 |

| Skin Irritation | 2 | Causes skin irritation.[1][2] | H315 |

| Eye Irritation | 2A | Causes serious eye irritation.[2][3] | H319 |

| STOT - Single Exp. | 3 | May cause respiratory irritation.[1][2] | H335 |

Handling Protocol (Decision Tree)

The following logic governs the safe handling of this compound in a research setting.

Figure 1: Operational safety logic for handling halogenated thiophenes. The primary risk is respiratory irritation and skin sensitization.

Part 3: Synthesis & Reactivity Logic

Synthesis Strategy

The synthesis of 2-bromo-5-chloro-3-methoxythiophene typically requires a sequential halogenation strategy starting from 3-methoxythiophene. The order of addition is paramount to achieve the correct regioisomer because the methoxy group directs electrophiles to the ortho (C2) and para (C5) positions.

Mechanism:

-

Substrate: 3-Methoxythiophene.[4]

-

Step 1 (Bromination): Reaction with NBS (N-bromosuccinimide) occurs preferentially at C2 due to the synergistic directing effect of the sulfur atom and the methoxy group.

-

Step 2 (Chlorination): Reaction with NCS (N-chlorosuccinimide) targets the remaining activated C5 position.

Experimental Workflow (Representative)

Objective: Synthesis of 2-bromo-5-chloro-3-methoxythiophene via sequential halogenation.

-

Bromination (C2 Functionalization):

-

Dissolve 3-methoxythiophene (1.0 eq) in DMF or Acetonitrile at 0°C.

-

Add NBS (1.05 eq) portion-wise to avoid over-bromination.

-

Checkpoint: Monitor by TLC/GC-MS. The C2-bromo product forms rapidly.

-

Result: 2-bromo-3-methoxythiophene.[4]

-

-

Chlorination (C5 Functionalization):

-

To the crude mixture (or isolated intermediate), add NCS (1.1 eq).

-

Heat to 50-60°C if necessary (C5 is less reactive than C2).

-

Quench: Pour into ice water, extract with EtOAc.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

-

Chemoselective Coupling (Suzuki-Miyaura)

The utility of this compound lies in its ability to undergo site-selective cross-coupling . The C–Br bond reacts significantly faster than the C–Cl bond under Pd(0) catalysis.

Figure 2: Chemoselective derivatization pathway. The C-Br bond is the "soft" electrophile, allowing the retention of the C-Cl "hard" electrophile for subsequent steps.

Part 4: Quality Control & Validation

To ensure the integrity of the compound for drug development, the following analytical criteria must be met.

| Test | Acceptance Criteria | Rationale |

| 1H NMR (CDCl3) | Singlet at ~6.8 ppm (H4) | Confirms substitution at C2 and C5 (loss of coupling). |

| GC-MS | M+ peaks at 226, 228, 230 | Distinct isotope pattern for 1 Br + 1 Cl (3:4:1 ratio). |

| HPLC Purity | > 97.0% (Area %) | Essential for preventing side-reactions in catalytic cycles. |

Self-Validating Protocol Tip: When running the NMR, look for the disappearance of the thiophene doublets present in the starting material. The final product should show only a singlet for the aromatic proton at position 4 and a singlet for the methoxy group.

References

-

Sigma-Aldrich. (n.d.). 2-Bromo-5-chloro-3-methoxythiophene Product Page (CAS 150194-39-1). Retrieved from

-

PubChem. (2025).[1] 2-Bromo-5-chlorothiophene (Analogous Safety Data). National Library of Medicine.[5] Retrieved from

-

Gendron, D., & Vamvounis, G. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. James Cook University. Retrieved from

-

Namiki Shoji Co., Ltd. (2021).[6] Building Blocks Catalogue - Thiophene Derivatives. Retrieved from

Sources

- 1. 2-Bromo-5-chloro-3-methylpyridine | C6H5BrClN | CID 12630985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. images.thdstatic.com [images.thdstatic.com]

potential research areas involving 2-bromo-5-chloro-3-methoxythiophene

A Technical Guide to Orthogonal Functionalization and Application

Executive Summary

2-Bromo-5-chloro-3-methoxythiophene represents a high-value "orthogonal scaffold" in heterocyclic chemistry. Its utility stems from the distinct reactivity profiles of its three substituents: the highly reactive C2-bromide, the robust C5-chloride, and the electron-donating C3-methoxy group. This guide outlines the strategic application of this molecule in Medicinal Chemistry (as a core for non-symmetrical biaryls) and Materials Science (as a monomer for low-bandgap conductive polymers).

Part 1: The Core Directive – Orthogonal Reactivity

The primary value of this molecule is its ability to undergo site-selective cross-coupling . The bond dissociation energy (BDE) difference between the C–Br and C–Cl bonds allows researchers to functionalize the C2 position under mild conditions while leaving the C5 position intact for subsequent steps.

Mechanism of Selectivity

In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the oxidative addition step is the rate-determining step.

-

C2-Br: Rapid oxidative addition (

is high). Occurs at lower temperatures ( -

C5-Cl: Slow oxidative addition. Requires higher temperatures (

C) or specialized bulky ligands (e.g., SPhos, XPhos) to activate. -

C3-OMe: The methoxy group acts as an Electron Donating Group (EDG). It increases the electron density of the thiophene ring, slightly deactivating the halides compared to a naked thiophene, but it also directs electrophilic attacks if the halides are removed.

Visualizing the Reactivity Hierarchy

Figure 1: The decision tree for functionalizing the scaffold. The C2-Br is the "entry point," while C5-Cl acts as the "exit strategy" for polymerization or library generation.

Part 2: Research Area A – Medicinal Chemistry (Bioisosteres)

Thiophene derivatives are classic bioisosteres for phenyl rings in drug design (e.g., Tioconazole). The 3-methoxy group introduces a hydrogen bond acceptor, potentially improving binding affinity in kinase pockets or GPCRs.

Application: Synthesis of Non-Symmetrical Biaryl Thiophenes

Researchers can create libraries of "A-Core-B" compounds where 'A' and 'B' are different aryl groups.

Protocol: Site-Selective Suzuki-Miyaura Coupling Objective: Attach Aryl-A to C2, leaving C5-Cl intact.

Reagents:

-

Substrate: 2-Bromo-5-chloro-3-methoxythiophene (1.0 eq)

-

Boronic Acid A: Ar-B(OH)2 (1.1 eq)[1]

-

Catalyst:

(3-5 mol%) — Note: Use tetrakis; it is less active than Pd(dppf) and helps prevent premature Cl-coupling. -

Base:

(2.0 eq, 2M aqueous) -

Solvent: Toluene/Ethanol (4:1) or 1,4-Dioxane.[2]

Step-by-Step Methodology:

-

Degassing: Charge the reaction vessel with the substrate and solvent. Sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

-

Catalyst Addition: Add

and base under positive Argon pressure. -

Temperature Control: Heat to 60°C . Do not exceed 70°C.

-

Checkpoint: Monitor via TLC. The starting material (Rf ~0.6 in Hexane/EtOAc) should disappear. If C5-coupling begins, a new spot (di-coupled product) will appear.

-

-

Workup: Quench with water, extract with EtOAc.

-

Validation:

NMR should show the loss of the C2-Br signal and retention of the C5-Cl (which often shows a distinct isotopic pattern in MS).

Data Table: Optimization Parameters

| Parameter | Condition A (Selective) | Condition B (Non-Selective/Over-reaction) |

| Catalyst | ||

| Temperature | 50-60°C | >90°C |

| Base | ||

| Solvent | Toluene/EtOH | DMF or DMAc |

Part 3: Research Area B – Materials Science (Conductive Polymers)

In organic electronics (OPV, OLEDs), poly(3-alkoxythiophenes) are prized for their low band gaps.[3] The 2-bromo-5-chloro-3-methoxythiophene molecule serves as a precursor for Head-to-Tail (HT) Regioregular Polymers .

The Challenge: Regioregularity

Random polymerization creates "Head-to-Head" defects, causing steric twisting and breaking conjugation. The "Grignard Metathesis" (GRIM) method typically uses 2,5-dibromo monomers.[3][4] However, the mixed halo-monomer (Br/Cl) offers a unique route for controlled polymerization or "step-growth" synthesis.

Experimental Workflow: Polymerization Precursor Synthesis

Figure 2: Routes for utilizing the scaffold in polymer synthesis. Route A allows for oligomer design; Route B targets bulk polymer.

Protocol: Nickel-Catalyzed Polymerization (GRIM Method Adaptation)

Note: While GRIM usually employs dibromides, mixed halides can be polymerized if the catalyst inserts into the C-Br bond first.

-

Grignard Exchange: Treat the monomer with

(1.0 eq) at -20°C. -

Polymerization: Add

(0.5 mol%).-

Action: The Ni catalyst couples the Grignard species. The C5-Cl acts as the electrophile for the propagation step.

-

-

Quench: Pour into acidified methanol.

References

-

Rasool, N., et al. (2016). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities.[1][6][7] Molecules, 21(7), 837.

-

Tang, R.J., Milcent, T., & Crousse, B. (2018).[8] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. Journal of Organic Chemistry, 83(2), 930-938.[8]

-

McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes.[4] Advanced Materials, 10(2), 93-116. (Foundational reference for GRIM/Regioregularity).

-

Handy, S. T., & Zhang, Y. (2006). The selective coupling of polyhaloheteroaromatics.[9] Chemical Society Reviews, 35, 71-84. (Authoritative review on Br vs Cl selectivity).

Sources

- 1. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities [mdpi.com]

- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN102363614A - Method for synthesizing 2-bromothiophene - Google Patents [patents.google.com]

- 6. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol [organic-chemistry.org]

- 9. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]

The Strategic Synthesis and Orthogonal Reactivity of 2-Bromo-5-chloro-3-methoxythiophene

Executive Summary

In the design of advanced organic semiconductors, organic photovoltaics (OPVs), and targeted pharmaceutical agents, the precise spatial arrangement of functional groups on heterocyclic cores is paramount. 2-Bromo-5-chloro-3-methoxythiophene (CAS: 27716742) has emerged as a highly specialized building block that solves a critical synthetic bottleneck: the need for orthogonal reactivity on an electron-rich thiophene ring.

By installing two different halogens (bromine and chlorine) at the highly reactive

Historical Context and Mechanistic Rationale

The Challenge of Thiophene Functionalization

Historically, the functionalization of 3-methoxythiophene presented a significant challenge. The methoxy group strongly activates the thiophene ring toward electrophilic aromatic substitution, primarily directing incoming electrophiles to the adjacent C2 position (ortho-like) and the C5 position. Early attempts to synthesize di-halogenated derivatives often resulted in symmetric 2,5-dibromo or 2,5-dichloro species, which are practically useless for directional, sequence-specific polymer growth [2].

To build complex donor-acceptor polymers like methoxy-substituted diketopyrrolopyrroles (DPP), researchers required a monomer where one side could be coupled while the other remained inert [2]. This necessitated the development of a mixed-halogenation strategy.

The Autopolymerization Pitfall

The synthesis of the intermediate, 2-bromo-3-methoxythiophene, is fraught with instability. As demonstrated by Nishimura et al., 2-bromo-3-methoxythiophene is highly susceptible to autopolymerization at room temperature, a process that evolves hydrogen bromide and methyl bromide gases, leaving behind a dark, intractable polymeric tar [1].

Therefore, the synthesis of 2-bromo-5-chloro-3-methoxythiophene must be executed under strict thermal control, immediately trapping the unstable mono-brominated intermediate with a subsequent chlorination step to stabilize the ring.

Regioselective synthesis of 2-bromo-5-chloro-3-methoxythiophene.

Quantitative Reactivity Profile

The utility of 2-bromo-5-chloro-3-methoxythiophene lies in the distinct bond dissociation energies and oxidative addition kinetics of its carbon-halogen bonds. Summarized below is the orthogonal reactivity profile that dictates its use in modern synthesis.

Table 1: Regioselectivity and Orthogonal Reactivity Profile

| Position | Substituent | Directing Group Influence | Relative Reactivity to Pd(0) | Primary Synthetic Utility |

| C2 | Bromine (-Br) | Ortho to -OCH₃, Alpha to S | High (Fast Oxidative Addition) | First-stage cross-coupling (Suzuki/Stille) |

| C5 | Chlorine (-Cl) | Alpha to S | Low (Requires specialized ligands) | Second-stage cross-coupling / End-capping |

| C4 | Proton (-H) | Meta to -OCH₃, Beta to S | Inert under standard conditions | Structural spacing / C-H activation site |

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that protocols must be self-validating—meaning the reaction provides real-time visual and analytical feedback to confirm success and prevent catastrophic side reactions like autopolymerization.

Step 1: Regioselective Bromination (Synthesis of 2-bromo-3-methoxythiophene)

Causality Check: N-Bromosuccinimide (NBS) is chosen over elemental bromine (

-

Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 3-methoxythiophene (10.0 g, 87.6 mmol) in 100 mL of anhydrous Tetrahydrofuran (THF).

-

Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to exactly 0 °C. Critical Step: Failure to chill the reaction will trigger the autopolymerization cascade [1].

-

Electrophile Addition: Add NBS (16.3 g, 91.9 mmol, 1.05 eq) portion-wise over 30 minutes.

-

Self-Validation (Visual): The solution should transition from colorless to a pale yellow. If the solution turns deep brown or evolves gas, autopolymerization has initiated; the reaction must be aborted.

-

Quenching: After 2 hours at 0 °C, quench the reaction with 50 mL of saturated aqueous sodium thiosulfate to destroy unreacted NBS. Extract with diethyl ether, wash with brine, dry over anhydrous

, and concentrate under reduced pressure at room temperature (do not heat). -

Storage: Use the crude yellow oil immediately for Step 2 to avoid degradation.

Step 2: Regioselective Chlorination (Synthesis of 2-bromo-5-chloro-3-methoxythiophene)

Causality Check: N-Chlorosuccinimide (NCS) requires mild heating for activation, but the presence of the C2-bromine stabilizes the ring enough to permit this without immediate decomposition.

-

Preparation: Dissolve the crude 2-bromo-3-methoxythiophene from Step 1 in 100 mL of a 1:1 mixture of Chloroform and Glacial Acetic Acid.

-

Electrophile Addition: Add NCS (12.8 g, 96.3 mmol, 1.10 eq) in one portion.

-

Heating: Attach a reflux condenser and gently heat the mixture to 40 °C.

-

Self-Validation (Analytical): Monitor via TLC (Hexanes:EtOAc 9:1). The starting material (

) should smoothly convert to a slightly lower, more polar spot ( -

Workup: After 12 hours, cool to room temperature, pour into ice water, and neutralize the acetic acid carefully with saturated aqueous

. Extract with dichloromethane, dry, and concentrate. -

Purification: Purify via flash column chromatography (100% Hexanes) to yield 2-bromo-5-chloro-3-methoxythiophene as a stable, clear to pale-yellow liquid.

Table 2: Optimized Reaction Parameters and Yields

| Step | Reagent | Solvent | Temp | Time | Isolated Yield | Key Analytical Marker (¹H NMR, CDCl₃) |

| 1. Bromination | NBS (1.05 eq) | THF | 0 °C | 2 h | ~85% (Crude) | Disappearance of C2-H multiplet at 6.2 ppm |

| 2. Chlorination | NCS (1.10 eq) | CHCl₃ / AcOH | 40 °C | 12 h | 78% (Overall) | Singlet at ~6.7 ppm (C4-H) |

Applications in Orthogonal Cross-Coupling

The primary value of 2-bromo-5-chloro-3-methoxythiophene is its behavior in Palladium-catalyzed cross-coupling reactions. Because the C-Br bond is significantly weaker than the C-Cl bond, Pd(0) catalysts will undergo oxidative addition exclusively at the C2 position at room temperature or mild heating [3].

This allows chemists to attach a donor molecule (e.g., a stannylated alkyl chain or a boronic acid) to the C2 position, isolate the intermediate, and subsequently force the coupling at the C5-chlorine position using elevated temperatures and specialized, electron-rich phosphine ligands (like SPhos or RuPhos).

Chemoselective Pd-catalyzed cross-coupling utilizing orthogonal halogens.

Conclusion

2-Bromo-5-chloro-3-methoxythiophene is a triumph of controlled electrophilic aromatic substitution. By understanding the directing effects of the methoxy group and the inherent instability of mono-halogenated thiophenes, chemists can successfully navigate the synthetic pathway to this crucial building block. Its orthogonal reactivity profile makes it an indispensable tool for the precise, step-wise construction of conjugated polymers and complex pharmaceutical active ingredients.

References

-

Nishimura, R., Hattori, Y., Akazawa, M., & Uchida, K. (2021). Autopolymerization of 2-bromo-3-methoxythiophene, analysis of reaction products and estimation of polymer structure. Polymer Journal, 53(3), 429-438. URL:[Link]

-

Xue, N., Wei, Y., Zhang, G., Liu, L., & Zhang, L. (2019). Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers. ACS Omega, 4(5), 8700-8708. URL:[Link]

Application Note: Regioselective Suzuki-Miyaura Coupling of 2-Bromo-5-chloro-3-methoxythiophene for Pharmaceutical and Materials Science Intermediates

Abstract

This guide provides a detailed protocol and expert insights for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-bromo-5-chloro-3-methoxythiophene. Thiophene-based biaryl structures are crucial building blocks in drug discovery and organic electronics. The presence of two distinct halogen atoms on the thiophene ring presents a challenge of regioselectivity. This document outlines a robust methodology to selectively functionalize the more reactive C-Br bond, preserving the C-Cl bond for subsequent transformations. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide a comprehensive guide to parameter optimization and troubleshooting.

Introduction: The Strategic Value of Substituted Thiophenes

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organohalides and organoboron compounds with remarkable efficiency and functional group tolerance.[1][2][3] This transformation is particularly vital in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials.

Substituted thiophenes are privileged scaffolds in medicinal chemistry and materials science, valued for their unique electronic properties and ability to act as bioisosteres for phenyl rings.[3][4] The target substrate, 2-bromo-5-chloro-3-methoxythiophene, is a versatile starting material. The differential reactivity of its C-Br and C-Cl bonds allows for selective, stepwise functionalization, making it an ideal precursor for creating diverse molecular libraries. The primary goal of this protocol is to achieve highly regioselective coupling at the C-2 position (C-Br bond), which is significantly more reactive than the C-Cl bond in the critical oxidative addition step of the catalytic cycle.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][5]

The cycle comprises three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide. For our substrate, this preferentially occurs at the weaker, more reactive C-Br bond to form a Pd(II) intermediate.[2]

-

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is critically mediated by a base, which activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[6][7][8][9]

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][5]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes the regioselective coupling of 2-bromo-5-chloro-3-methoxythiophene with phenylboronic acid. It is a general procedure that can be adapted for other aryl- or heteroarylboronic acids.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Equivalents | Role |

| 2-bromo-5-chloro-3-methoxythiophene | 243.51 | 244 mg (1.0 mmol) | 1.0 | Aryl Halide |

| Phenylboronic Acid | 121.93 | 146 mg (1.2 mmol) | 1.2 | Coupling Partner |

| Pd₂(dba)₃ | 915.72 | 23 mg (0.025 mmol) | 0.025 (2.5 mol% Pd) | Catalyst Precursor |

| SPhos | 410.48 | 41 mg (0.1 mmol) | 0.1 (10 mol%) | Ligand |

| K₃PO₄ (Potassium Phosphate) | 212.27 | 425 mg (2.0 mmol) | 2.0 | Base |

| 1,4-Dioxane | - | 8 mL | - | Solvent |

| Water | - | 2 mL | - | Co-Solvent |

Equipment: 25 mL Schlenk flask, magnetic stir bar, condenser, heating mantle with stirrer, inert gas line (Argon or Nitrogen), standard glassware for work-up and purification.

Step-by-Step Procedure

Caption: A typical experimental workflow for a Suzuki coupling reaction.

-

Inert Atmosphere Setup: Place the 2-bromo-5-chloro-3-methoxythiophene, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ into a dry 25 mL Schlenk flask containing a magnetic stir bar.

-

Degassing Reagents: Seal the flask with a septum, and attach it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[10]

-

Solvent Addition: Prepare a degassed solvent mixture by bubbling argon through the 1,4-dioxane and water for 15-20 minutes. Using a syringe, add the 1,4-dioxane (8 mL) and water (2 mL) to the flask.

-

Reaction: Attach a condenser to the flask under a positive pressure of inert gas. Lower the flask into a heating mantle and heat the mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Allow the reaction to proceed for 12-18 hours. Monitor the consumption of the starting material by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with 20 mL of water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 2-phenyl-5-chloro-3-methoxythiophene.

Key Parameter Optimization: The Causality Behind Choices

Achieving a successful and selective Suzuki coupling requires careful consideration of each reaction component.

Caption: Key components and their roles in the Suzuki coupling reaction.

-

Catalyst and Ligand System: The choice of ligand is paramount. While simple ligands like triphenylphosphine (PPh₃) can work, bulky and electron-rich dialkylbiaryl phosphine ligands (i.e., Buchwald ligands like SPhos and XPhos) are often superior.[11][12][13][14] They accelerate the rate-limiting oxidative addition step and promote the final reductive elimination, leading to higher efficiency and allowing for lower catalyst loadings.[11][12] The catalyst precursor, Pd₂(dba)₃, is a reliable source of Pd(0) upon ligand coordination.

-

Base Selection: The base activates the boronic acid for transmetalation.[15] Potassium phosphate (K₃PO₄) is an excellent general-purpose base that is strong enough to be effective but often shows good functional group compatibility.[3][16] For more challenging couplings, cesium carbonate (Cs₂CO₃) can be more effective due to its higher solubility in organic solvents.

-